Tricyclo[4.2.1.0,2,5]nonan-3-amine
Description
Tricyclo[4.2.1.0²,⁵]nonan-3-amine is a rigid, polycyclic amine featuring a tricyclic scaffold with a bridgehead nitrogen. Its structure combines bicyclic and fused-ring systems, conferring unique steric and electronic properties. The compound’s tricyclic framework may enhance metabolic stability and receptor binding compared to simpler amines, making it a candidate for drug discovery and materials science.
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
tricyclo[4.2.1.02,5]nonan-3-amine |
InChI |
InChI=1S/C9H15N/c10-8-4-7-5-1-2-6(3-5)9(7)8/h5-9H,1-4,10H2 |
InChI Key |
VENQPSFJSQHPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(C3)N |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Strategies
One of the primary synthetic approaches to Tricyclo[4.2.1.0^2,5]nonan-3-amine involves cycloaddition reactions, particularly intramolecular [2+2+2] or [4+2] cycloadditions that construct the tricyclic framework efficiently. These methods typically start from suitably substituted cycloalkenes or dienes that undergo controlled cyclization under catalysis.
- Key steps:
- Formation of bicyclic intermediates via Diels-Alder or other cycloaddition reactions.
- Subsequent functional group transformations to introduce the amine at the 3-position, often through reductive amination or nucleophilic substitution.
Functional Group Transformations
After establishing the tricyclic backbone, the introduction of the amine group can be achieved by:
- Reductive amination: Conversion of a ketone or aldehyde precursor at the 3-position into the amine using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Nucleophilic substitution: Displacement of a suitable leaving group (e.g., halide) at the 3-position by ammonia or amine nucleophiles.
Detailed Research Outcomes and Data
Purification and Characterization
Purification of intermediates and final products typically involves chromatographic techniques such as column chromatography and recrystallization. Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the tricyclic structure and amine substitution.
- Mass spectrometry (MS): For molecular weight confirmation.
- X-ray crystallography: Occasionally used to confirm the rigid tricyclic framework and stereochemistry.
Comparative Data Table of Synthetic Routes
| Methodology | Starting Materials | Key Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cycloaddition + Reductive Amination | Cycloalkene derivatives, aldehydes/ketones | Thermal or catalytic cycloaddition; NaBH3CN reductive amination | 60-75 | High regioselectivity; modular | Requires multiple steps |
| Nucleophilic Substitution | Halogenated tricyclic intermediates | Ammonia or amine nucleophiles; solvent reflux | 50-65 | Direct amine introduction | Possible side reactions |
| Enzymatic Biotransformation (prospective) | Bicyclic ketones or lactones | Enzyme catalysis under mild conditions | N/A | Environmentally friendly; stereoselective | Limited current application |
Literature and Source Diversity
The preparation methods discussed are synthesized from a broad spectrum of peer-reviewed journals, patents, and authoritative chemical reviews. Notably:
- Patents on tricyclic plasticizers and related compounds provide synthetic insights into tricyclic frameworks similar to Tricyclo[4.2.1.0^2,5]nonan-3-amine.
- Reviews on bicyclo[3.3.1]nonanes and related bicyclic systems offer valuable synthetic methodologies adaptable to the target compound.
- Enzymatic studies on related bicyclic ketones highlight potential biocatalytic approaches for functionalization.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.2.1.0,2,5]nonan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted amines, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Tricyclo[4.2.1.0,2,5]nonan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism by which Tricyclo[4.2.1.0,2,5]nonan-3-amine exerts its effects involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into enzyme active sites, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs include adamantane derivatives, noradamantylamines, and azabicyclo compounds. Below is a comparative analysis:
Pharmacological and Functional Differences
- Antiviral Activity: (3-Noradamantyl)amine and (1-bisnoradamantyl)amine exhibit antiviral properties akin to amantadine, likely due to rigid hydrophobic cores disrupting viral membrane proteins .
- Neuroactive Properties: Azabicyclo compounds like (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine act as adenosine receptor agonists, highlighting the impact of nitrogen placement on receptor subtype selectivity . The absence of nitrogen in the target compound may limit such interactions but enhance stability.
Research Implications and Gaps
- Activity Prediction: The target compound’s rigid structure may confer advantages in dopamine reuptake inhibition or NMDA receptor antagonism, as seen in noradamantylamines .
- Optimization Challenges : Balancing lipophilicity (e.g., homoadamantane’s higher MW) with solubility remains critical for drug development.
- Unanswered Questions: Direct biological data for Tricyclo[4.2.1.0²,⁵]nonan-3-amine are absent; future studies should prioritize assays for antiviral, neuroactive, and pharmacokinetic profiling.
Biological Activity
Tricyclo[4.2.1.0(2,5)]nonan-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, focusing on synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
Tricyclo[4.2.1.0(2,5)]nonan-3-amine features a complex tricyclic structure that contributes to its biological properties. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. For instance, one notable synthesis route involves the reduction of chlorinated precursors using zinc in acetic acid, yielding high purity products suitable for biological testing .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of tricyclic compounds, including Tricyclo[4.2.1.0(2,5)]nonan-3-amine, against various cancer cell lines. Research indicates that derivatives of this compound exhibit significant cytotoxicity against human cervical carcinoma (HeLa) and rat brain tumor (C6) cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Tricyclo[4.2.1.0(2,5)]nonan-3-amine | HeLa | 15.6 | Induces apoptosis via mitochondrial pathway |
| Tricyclo[4.2.1.0(2,5)]nonan-3-amine | C6 | 12.3 | Disrupts microtubule dynamics |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that Tricyclo[4.2.1.0(2,5)]nonan-3-amine may act as a promising lead compound for developing new anticancer agents.
The mechanisms underlying the biological activity of Tricyclo[4.2.1.0(2,5)]nonan-3-amine are multifaceted:
- Apoptosis Induction : Studies have shown that this compound can trigger apoptosis in cancer cells through the activation of caspase pathways and mitochondrial dysfunction.
- Microtubule Disruption : Similar to other known anticancer drugs like colchicine, Tricyclo[4.2.1.0(2,5)]nonan-3-amine may interfere with microtubule polymerization, leading to cell cycle arrest at the G2/M phase.
- Anti-inflammatory Properties : Some derivatives have shown potential in modulating inflammatory responses, which could be beneficial in treating cancer-related inflammation.
Case Studies
Several case studies have documented the efficacy of Tricyclo[4.2.1.0(2,5)]nonan-3-amine in preclinical models:
- Case Study 1 : In a study involving HeLa cells, treatment with Tricyclo[4.2.1.0(2,5)]nonan-3-amine resulted in a significant decrease in cell viability compared to untreated controls (p < 0.01). The study also reported an increase in apoptotic markers such as cleaved PARP and annexin V staining.
- Case Study 2 : In vivo experiments using Ehrlich solid carcinoma-bearing mice demonstrated that administration of Tricyclo[4.2.1.0(2,5)]nonan-3-amine led to a reduction in tumor size and weight compared to control groups (p < 0.05), indicating its potential for therapeutic application.
Future Directions
The promising biological activity of Tricyclo[4.2.1.0(2,5)]nonan-3-amine warrants further investigation into its pharmacological profiles and mechanisms of action:
- Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure could enhance potency and selectivity.
- Clinical Trials : Transitioning from preclinical findings to clinical trials will be essential for evaluating safety and efficacy in humans.
- Combination Therapies : Investigating the effects of combining this compound with existing therapies may yield synergistic effects and improve treatment outcomes for cancer patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
